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molecular formula C5H7CaO2+ B101556 Calcium acetylacetonate CAS No. 19372-44-2

Calcium acetylacetonate

Cat. No. B101556
M. Wt: 139.19 g/mol
InChI Key: QMAJHYAKZKETPG-LNKPDPKZSA-M
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Patent
US06376719B1

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
13.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[C:4]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[CH3:5]>>[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[Ca+2:2] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
444 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
13.2 mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was between 43 and 65° C
STIRRING
Type
STIRRING
Details
After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred
ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting product was warmed under a flow of nitrogen gas
CUSTOM
Type
CUSTOM
Details
reached 68° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 106 to 138° C. for 10 hours until the moisture or water content
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the dried product was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06376719B1

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
13.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[C:4]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[CH3:5]>>[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[Ca+2:2] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
444 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
13.2 mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was between 43 and 65° C
STIRRING
Type
STIRRING
Details
After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred
ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting product was warmed under a flow of nitrogen gas
CUSTOM
Type
CUSTOM
Details
reached 68° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 106 to 138° C. for 10 hours until the moisture or water content
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the dried product was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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